Cas no 956360-74-0 (1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE)
1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE
- 1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-YLAMINE
- 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(pyridin-2-yl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 1-[4-(4-fluorophenyl)-2-thiazolyl]-4-(2-pyridinyl)-
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- Inchi: 1S/C17H12FN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2
- InChI Key: KVLQFTROVUUAOF-UHFFFAOYSA-N
- SMILES: C1C=C(C2C=NN(C3SC=C(C4C=CC(F)=CC=4)N=3)C=2N)N=CC=1
1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628496-1mg |
1-(4-(4-Fluorophenyl)thiazol-2-yl)-4-(pyridin-2-yl)-1H-pyrazol-5-amine |
956360-74-0 | 98% | 1mg |
¥428.00 | 2024-04-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00917105-1g |
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(pyridin-2-yl)-1H-pyrazol-5-amine |
956360-74-0 | 90% | 1g |
¥1596.0 | 2024-04-17 | |
| Ambeed | A911082-1g |
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(pyridin-2-yl)-1H-pyrazol-5-amine |
956360-74-0 | 90% | 1g |
$232.0 | 2025-04-14 | |
| Key Organics Ltd | 3T-0895-1MG |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine |
956360-74-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0895-5MG |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine |
956360-74-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0895-10MG |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine |
956360-74-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0895-50MG |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine |
956360-74-0 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0895-100MG |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine |
956360-74-0 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE Suppliers
1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE
Comprehensive Overview of 1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE (CAS No. 956360-74-0)
The compound 1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE, identified by its CAS number 956360-74-0, is a heterocyclic organic molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a thiazole ring linked to a pyrazole core and a pyridine substituent, makes it a promising scaffold for targeting various biological pathways. Researchers are particularly intrigued by its potential applications in kinase inhibition and immune modulation, aligning with current trends in precision medicine and personalized therapeutics.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in cancer research and autoimmune disease therapies. The fluorophenyl-thiazole moiety in this compound enhances its binding affinity to specific protein targets, while the pyridinyl-pyrazole segment contributes to metabolic stability—a critical factor in drug development. This dual functionality addresses common challenges in pharmacokinetic optimization, a topic frequently searched in academic and industrial forums.
The synthesis of CAS 956360-74-0 typically involves multi-step reactions, including cyclocondensation and cross-coupling methodologies. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity, as documented in peer-reviewed journals. Notably, its logP value and hydrogen bond acceptor/donor counts suggest favorable drug-likeness properties, a key consideration in AI-driven drug design platforms like AlphaFold or Schrödinger.
From a commercial perspective, 1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE is available through specialized chemical suppliers for research purposes. Its pricing and purity grades (e.g., >98% HPLC) are often queried in procurement databases, reflecting its niche yet growing market. Regulatory compliance with REACH and FDA guidelines for experimental compounds further underscores its relevance in preclinical studies.
Emerging studies highlight its potential synergy with checkpoint inhibitors in oncology, a hot topic in immunotherapy discussions. Computational models predict its interaction with JAK-STAT or PI3K pathways, though empirical validation is ongoing. Such findings resonate with trending searches on "next-generation targeted therapy" and "overcoming drug resistance," positioning this compound as a subject of forward-looking research.
Environmental and safety profiles of 956360-74-0 are also scrutinized, particularly in green chemistry initiatives. Alternatives to traditional organic solvents in its synthesis are explored to align with sustainability goals—a priority for pharmaceutical manufacturers. These aspects cater to ESG (Environmental, Social, and Governance) metrics increasingly demanded by investors.
In summary, 1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE exemplifies the intersection of structural innovation and therapeutic potential. Its multifaceted applications—from biochemical probes to lead compound optimization—make it a compelling case study for both academia and industry, while its technical attributes align with contemporary search trends in drug discovery and bioorganic chemistry.
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